Picolinohydroxamic acid, N-methyl-

Description

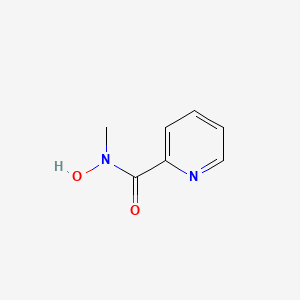

N-Methyl-picolinohydroxamic acid is a hydroxamic acid derivative characterized by a picolinoyl backbone modified with an N-methyl substituent on the hydroxamate group. Hydroxamic acids are renowned for their metal-chelating properties, enzyme inhibition capabilities, and roles in medicinal chemistry . The synthesis of this compound typically involves coupling N-methyl hydroxylamine with picolinoyl chloride under basic conditions, a method consistent with established protocols for hydroxamic acid synthesis . Its structural features, including the methyl group and hydroxamate moiety, influence its reactivity, stability, and biological interactions.

Properties

CAS No. |

89970-82-1 |

|---|---|

Molecular Formula |

C7H8N2O2 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

N-hydroxy-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C7H8N2O2/c1-9(11)7(10)6-4-2-3-5-8-6/h2-5,11H,1H3 |

InChI Key |

BXCJESDMEMOKBB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)C1=CC=CC=N1)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Picolinic Acid Derivatives

One common approach begins with picolinic acid or its esters. For example, 3-hydroxypicolinic acid derivatives can be prepared via bromination-rearrangement reactions starting from furan-2-yl aminoacetates, followed by esterification in alcohol and acid medium. The brominated intermediates are then reduced and treated with inorganic acids to yield picolinic acid derivatives.

Synthesis of Hydroxamic Acid Derivatives

Hydroxamic acids are typically synthesized by reacting the corresponding acid chlorides or esters with hydroxylamine. According to a patent on alkyl pyridinium salts and hydroxylamine derivatives, the oximes (hydroxamic acid analogs) can be prepared by reacting aldehydes or ketones with hydroxylamine under slightly acidic or alkaline pH conditions. This method is applicable to pyridine derivatives, including picolinic acid analogs.

N-Methylation of Hydroxamic Acid

N-methylation of hydroxamic acids can be achieved by alkylation reactions using methylating agents such as methyl iodide or methyl chloride. The patent literature describes that tertiary pyridine oximes (including hydroxamic acid derivatives) can be alkylated at room or elevated temperatures with or without solvents, yielding quaternary salts or N-methylated products.

Alternative Synthetic Routes

Another method involves the synthesis of N-methyl amino acid derivatives from protected amino acid esters using diazomethane as a methylating agent. Although this is primarily described for α-amino acids, the methodology can be adapted for picolinic acid derivatives to obtain N-methylated hydroxamic acids under mild conditions, preserving acid-sensitive groups.

Example Synthetic Procedure (Based on Literature)

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1. Preparation of acid chloride | Picolinic acid treated with thionyl chloride in presence of NaBr and chlorobenzene | Formation of acid chloride intermediate | Acid chloride as HCl salt |

| 2. Formation of hydroxamic acid | Acid chloride reacted with hydroxylamine hydrochloride in aqueous or alcoholic solution at pH 6-7 | Formation of picolinic hydroxamic acid | Hydroxamic acid intermediate |

| 3. N-Methylation | Treatment with methyl iodide or methyl chloride in acetone or suitable solvent at room temperature | Alkylation of hydroxamic acid nitrogen | N-methyl picolinohydroxamic acid |

This sequence is supported by the general approaches described in patents and organic synthesis literature.

Analytical and Purification Techniques

- The reaction mixtures are typically stirred at controlled temperatures (0 to 10 °C for bromination and rearrangement; room temperature for alkylation).

- Products are isolated by standard purification techniques such as crystallization, extraction, and chromatography.

- Characterization includes melting point determination, nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry.

Summary Table of Key Preparation Methods

Research Findings and Considerations

- The bromination-rearrangement method allows selective functionalization on the pyridine ring but requires careful temperature control to avoid side reactions.

- Hydroxylamine reactions are sensitive to pH and temperature; neutral to slightly acidic conditions favor oxime formation without degradation.

- N-methylation using methyl iodide is efficient but requires handling of toxic and volatile reagents; reaction monitoring is essential to avoid over-alkylation or quaternization.

- Diazomethane methylation offers mild conditions but requires careful handling due to its toxicity and explosiveness.

- Purification steps are critical to isolate pure N-methyl picolinohydroxamic acid due to possible side products and incomplete reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Picolinohydroxamic acid, N-methyl- can undergo oxidation reactions, often forming corresponding nitroso or nitro compounds.

Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.

Substitution: The compound can participate in substitution reactions, particularly at the hydroxamic acid group or the pyridine ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Amides or amines.

Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry:

Metal Chelation: Picolinohydroxamic acid, N-methyl- is used as a chelating agent for metal ions, particularly in coordination chemistry.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

Biology and Medicine:

Enzyme Inhibition: The compound is studied for its potential to inhibit enzymes such as histone deacetylases, which are targets for cancer therapy.

Antimicrobial Activity: Research indicates its potential use as an antimicrobial agent due to its ability to disrupt metal ion homeostasis in pathogens.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Metal Chelation: The compound binds to metal ions through its hydroxamic acid group, forming stable complexes that can inhibit metal-dependent enzymes.

Enzyme Inhibition: By chelating metal ions in the active sites of enzymes, picolinohydroxamic acid, N-methyl- can inhibit their activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Chemical Stability and Fragmentation Patterns

Collision-induced dissociation (CID) studies reveal distinct fragmentation patterns for N-methylated compounds compared to non-methylated analogs. For example:

- N-Methyl aspidodasycarpine loses neutral fragments such as CH₃NH₂, CH₂O, and C₄H₆, whereas non-methylated analogs preferentially lose H₂O or CH₃OH .

- The presence of the methyl group stabilizes certain intermediates, reducing cleavage at the hydroxamate N–O bond. This stability may enhance metabolic resistance in biological systems .

Metal Chelation Properties

Hydroxamic acids, including N-methyl-picolinohydroxamic acid, form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). However, the N-methyl group may reduce coordination sites, slightly diminishing binding affinity relative to non-methylated analogs .

Structural and Functional Analogues

- Decahydroquinoline Alkaloids: N-Methylation in decahydroquinolines (e.g., alkaloid 257A) enhances lipophilicity and bioactivity, a trend that parallels observations in hydroxamic acids .

- 4(5)-Nitroimidazole Carboxamides: Non-methylated carboxamides (e.g., compounds 12a–k) exhibit distinct electronic properties compared to N-methyl derivatives, affecting their redox behavior and antimicrobial activity .

Tables

Table 1: Fragmentation Patterns of N-Methyl vs. Non-Methylated Compounds

| Compound Type | Neutral Losses Observed in CID | Dominant Pathway |

|---|---|---|

| N-Methylated | CH₃NH₂, C₄H₆, CH₂O | Stabilized N–O bond |

| Non-Methylated | H₂O, CH₃OH, HCOOCH₃ | N–O bond cleavage |

Table 2: Metal Chelation Comparison

| Hydroxamic Acid | Metal Affinity (Relative) | Key Structural Feature |

|---|---|---|

| Nicotinohydroxamic | High | Flexible backbone |

| N-Methyl-Picolinohydroxamic | Moderate | Rigid picolinoyl + N-methyl |

Adapted from

Q & A

Q. What mechanistic insights can be gained from kinetic studies of its enzyme inhibition?

- Methodology : Perform stopped-flow kinetics to determine kₐₐₜ/Kₘ values. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Pair with molecular docking simulations (e.g., AutoDock Vina) .

Data Analysis and Interpretation

Q. How to interpret conflicting IR spectra of N-methylpicolinohydroxamic acid derivatives?

Q. What statistical approaches validate reproducibility in dose-response studies?

- Methodology : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Use Bland-Altman plots to assess inter-lab variability .

Safety and Compliance

Q. What protocols ensure safe handling of N-methylpicolinohydroxamic acid in mutagenicity studies?

- Methodology : Use PPE (nitrile gloves, lab coats) and conduct work in a BSL-2 cabinet. Decontaminate waste with 10% sodium hypochlorite before disposal .

Applications in Drug Development

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.